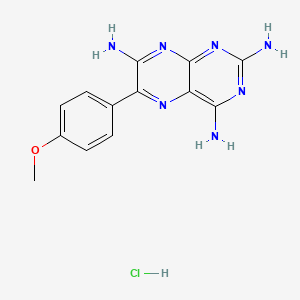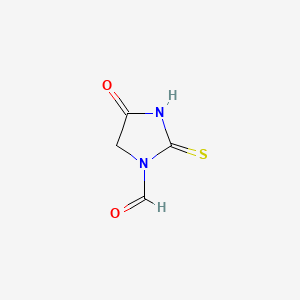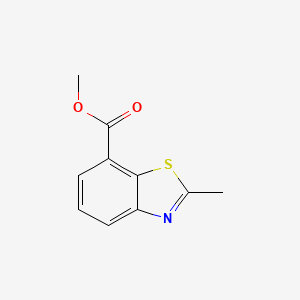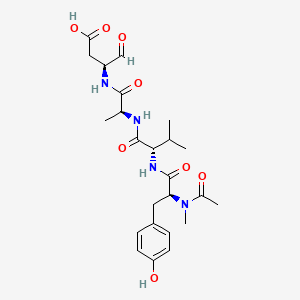
2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride is a chemical compound with the molecular formula C13H14ClN7O and a molecular weight of 319.753 g/mol. This compound is known for its unique structure, which includes a pteridine core substituted with a 4-methoxyphenyl group and three amino groups at positions 2, 4, and 7. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pteridine under palladium catalysis . The reaction conditions are generally mild, and the process is environmentally benign. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides can introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pteridine core or the 4-methoxyphenyl group.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives, which are important in the study of enzyme inhibitors and fluorescent probes.
Biology: This compound is used in the study of biological pathways involving pteridines, such as folate metabolism and the biosynthesis of tetrahydrobiopterin.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique optical or electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key metabolic processes, such as the folate cycle or the synthesis of neurotransmitters. The exact mechanism can vary based on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride can be compared with other pteridine derivatives, such as:
2,4-Diamino-6-(hydroxymethyl)pteridine: This compound has a hydroxymethyl group instead of a methoxyphenyl group, leading to different chemical properties and applications.
2,4-Diamino-6-(p-methoxyphenyl)pteridine: Similar to the compound but without the hydrochloride salt form, affecting its solubility and stability. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its utility in various research and industrial applications.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)pteridine-2,4,7-triamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O.ClH/c1-21-7-4-2-6(3-5-7)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12;/h2-5H,1H3,(H6,14,15,16,18,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOKNHUDWSTFAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704418 |
Source


|
| Record name | 6-(4-Methoxyphenyl)pteridine-2,4,7-triamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192587-18-1 |
Source


|
| Record name | 6-(4-Methoxyphenyl)pteridine-2,4,7-triamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-](/img/structure/B573839.png)
![7-ethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B573840.png)
